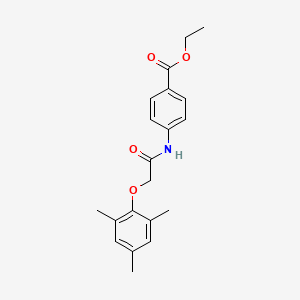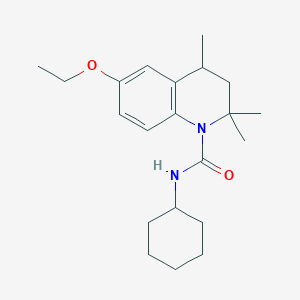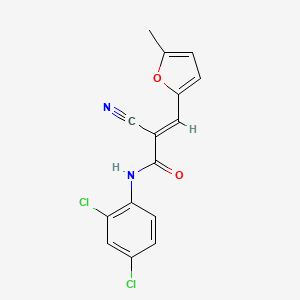![molecular formula C19H20BrNO2 B11654171 3-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B11654171.png)
3-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and a phenyloxan-4-yl group attached to the nitrogen atom of the benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide typically involves a multi-step process One common method starts with the bromination of benzamide to introduce the bromine atom at the desired position on the benzene ringThe reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is common to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield de-brominated compounds, and substitution may yield hydroxylated or aminated derivatives .
Wissenschaftliche Forschungsanwendungen
3-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 3-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the phenyloxan-4-yl group play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds to 3-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide include:
- 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- 4-bromo-N-(4-phenyl-thiazol-2-yl)-benzamide
- 4-bromo-N-(4-(3-nitro-phenyl)-thiazol-2-yl)-benzamide .
Uniqueness
Compared to these similar compounds, this compound is unique due to the presence of the phenyloxan-4-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C19H20BrNO2 |
|---|---|
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
3-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide |
InChI |
InChI=1S/C19H20BrNO2/c20-17-8-4-5-15(13-17)18(22)21-14-19(9-11-23-12-10-19)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2,(H,21,22) |
InChI-Schlüssel |
XRXAASSYMQTPTP-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1(CNC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Amino-3-ethyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11654093.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11654094.png)
![Ethyl 7-chloro-4-[(4-iodophenyl)amino]-8-methylquinoline-3-carboxylate](/img/structure/B11654101.png)



![3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol](/img/structure/B11654153.png)
![Ethyl 4-[(benzylamino)sulfonyl]phenylcarbamate](/img/structure/B11654155.png)

![N-benzyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]furan-2-carboxamide](/img/structure/B11654167.png)
![N-(5-chloro-2-methylphenyl)-2-{[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B11654172.png)

![3-chloro-1-(2,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11654182.png)
![3-(4-methoxyphenyl)-11-phenyl-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-1-ol](/img/structure/B11654185.png)
